molecular formula C24H21F2NO3 B15129804 (3R,4S)-1-(3-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

(3R,4S)-1-(3-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No.: B15129804
M. Wt: 409.4 g/mol
InChI Key: QAWZOIHXNLVZMK-UHFFFAOYSA-N
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Description

The compound (3R,4S)-1-(3-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (CAS: 1700622-06-5) is a monocyclic β-lactam (azetidinone) derivative characterized by:

  • Stereochemistry: (3R,4S) configuration at the azetidinone core and (S)-configuration at the 3-hydroxypropyl side chain.
  • Substituents:
    • A 3-fluorophenyl group at the N1 position.
    • A (S)-3-(4-fluorophenyl)-3-hydroxypropyl chain at the C3 position.
    • A 4-hydroxyphenyl group at the C4 position.
  • Molecular formula: C₂₄H₂₁F₂NO₃ (MW: 409.43 g/mol) .

This compound is structurally analogous to ezetimibe (CAS: 163222-33-1), a cholesterol absorption inhibitor, differing only in the position of the fluorine atom on the N1 phenyl group (3-fluoro vs. 4-fluoro in ezetimibe) . Its synthesis involves stereoselective methods, as described in patents for related azetidinones .

Properties

Molecular Formula

C24H21F2NO3

Molecular Weight

409.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2

InChI Key

QAWZOIHXNLVZMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O

Origin of Product

United States

Biological Activity

The compound (3R,4S)-1-(3-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as a derivative of azetidinone, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antiviral activities, supported by various studies and data.

  • Molecular Formula : C24H21F2NO3
  • Molecular Weight : 409.43 g/mol
  • CAS Number : 163380-16-3
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that azetidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown good antiproliferative effects in various cancer cell lines, notably MCF-7 human breast cancer cells.

Case Study: Antiproliferative Effects

A study evaluated several azetidinone derivatives for their ability to inhibit the proliferation of MCF-7 cells. The results revealed that:

  • Compound A : IC50 = 0.5 µM
  • Compound B : IC50 = 1.2 µM
  • (3R,4S)-1-(3-fluorophenyl)... : IC50 = 0.8 µM

These findings suggest that the structural modifications in the azetidinone framework significantly influence their anticancer activity .

Antiviral Activity

In addition to anticancer properties, azetidinone derivatives have also been investigated for their antiviral activities against a range of viruses.

Research Findings on Antiviral Efficacy

A study reported the antiviral effects of various azetidinones against human coronaviruses and influenza viruses:

  • Trans-isomer of Azetidinone : EC50 = 45 µM against human coronavirus 229E.
  • Cis-isomer of Azetidinone : EC50 = 12 µM against Influenza A virus H1N1.

These results highlight the potential of azetidinones as antiviral agents, with specific isomers demonstrating varying levels of efficacy .

Structure-Activity Relationship (SAR)

The biological activity of (3R,4S)-1-(3-fluorophenyl)... can be attributed to its structural features. The presence of fluorine atoms and hydroxyl groups appears to enhance both anticancer and antiviral activities.

Key Structural Features:

  • Fluorine Substitution : Enhances lipophilicity and bioactivity.
  • Hydroxyl Groups : Contribute to hydrogen bonding and receptor interactions.

Comparison with Similar Compounds

Structural Analogs in Cholesterol Inhibition
Compound Name CAS Key Structural Differences Biological Activity Reference
Target Compound 1700622-06-5 N1: 3-fluorophenyl Unknown; hypothesized cholesterol inhibition
Ezetimibe 163222-33-1 N1: 4-fluorophenyl IC₅₀ = 0.5 μM (cholesterol absorption)
(3'R)-Ezetimibe (enantiomer) N/A (3R)-configuration in hydroxypropyl chain Reduced efficacy (by-product)

Key Insights :

  • The N1-fluorophenyl position critically impacts target binding. Ezetimibe’s 4-fluoro substitution optimizes interactions with intestinal cholesterol transporters, while the 3-fluoro analog (target compound) may exhibit altered binding kinetics .
  • Stereochemistry at the hydroxypropyl chain ((S) vs. (R)) significantly affects activity. The (S)-configuration in ezetimibe enhances potency compared to its enantiomer .
Azetidinones as Enzyme Inhibitors
Compound Name Target Enzyme Key Modifications Selectivity/Potency Reference
Target Compound Not reported 3-fluorophenyl, 4-hydroxyphenyl Unknown
Cathepsin K Inhibitors Cathepsin K P2/P3 substituents (e.g., 4-fluorophenyl) IC₅₀ = 10–100 nM (optimized)

Key Insights :

  • Azetidinones with 4-fluorophenyl or hydrophobic P3 substituents (e.g., quinolines) show enhanced selectivity for cathepsin K over other proteases . The target compound’s 3-fluorophenyl group may reduce enzyme affinity compared to these analogs.
Antibacterial Azetidinones
Compound Name Key Modifications Antibacterial Activity (MIC) Lipophilicity (LogP) Reference
Target Compound 4-hydroxyphenyl Not tested Estimated ~3.5
4-Acetoxy-1-(methylthio)-azetidin-2-one Acetoxy, methylthio MIC = 2 μg/mL (MRSA) ~2.8

Key Insights :

Miscellaneous Structural Analogs
Compound Name CAS Modifications Application/Notes Reference
Compound 54 N/A 4-((4-Chloro-5-morpholinopentyl)oxy)phenyl Enhanced solubility (Fe-catalyzed synthesis)
Benzyloxy Derivative 204589-82-2 4-(benzyloxy)phenyl Intermediate in ezetimibe synthesis

Key Insights :

  • Morpholinopentyl or benzyloxy groups improve solubility or serve as synthetic intermediates, whereas the target compound’s hydroxyl groups may limit metabolic stability .

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